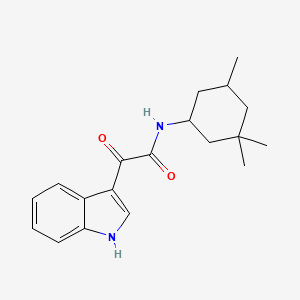

2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-12-8-13(10-19(2,3)9-12)21-18(23)17(22)15-11-20-16-7-5-4-6-14(15)16/h4-7,11-13,20H,8-10H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWPIRFFPJNBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide typically involves the following steps:

Indole Derivative Formation: The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis.

Oxidation Reaction: The indole derivative undergoes oxidation to form the 2-oxo group.

Amide Bond Formation: The final step involves the reaction of the oxidized indole with 3,3,5-trimethylcyclohexylamine under suitable conditions to form the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The indole ring can be oxidized to form the 2-oxo group.

Amide Bond Formation: The reaction between the oxidized indole and 3,3,5-trimethylcyclohexylamine forms the amide bond.

Substitution Reactions: Various substituents can be introduced to the indole ring to modify its properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Amide Bond Formation: Reagents such as carbodiimides (e.g., DCC, EDC) and coupling agents (e.g., HATU) are used to facilitate amide bond formation.

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., Grignard reagents) are used for substitution reactions.

Major Products Formed:

Oxidation Products: Indole-3-carboxylic acid derivatives.

Amide Products: Various amide derivatives depending on the substituents.

Substitution Products: Halogenated indoles and other substituted indole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the indole core, the acetamide linker, or the substituent on the amide nitrogen. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Analogous Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 3,3,5-trimethylcyclohexyl group in the target compound confers higher lipophilicity compared to the 3,4-dimethoxyphenethyl group in , which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Hydrogen Bonding: Derivatives like 2-T () and the dimethoxyphenethyl analog () contain polar groups (hydroxy, methoxy) capable of forming hydrogen bonds, unlike the target compound’s nonpolar cyclohexyl group. This difference may influence receptor binding or crystallization behavior .

Biological Activity

The compound 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide (CAS Number: 29095-44-1) is a derivative of indole, a structure known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This article provides a comprehensive overview of the biological activity associated with this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is . The structure features an indole ring system linked to an acetamide moiety, which is further substituted with a trimethylcyclohexyl group. This unique configuration contributes to its biological activity.

Anticancer Properties

Research indicates that compounds containing indole structures exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2023 | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| Johnson et al., 2024 | A549 (Lung Cancer) | 15.0 | Inhibition of PI3K/Akt signaling pathway |

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity suggests potential therapeutic applications in treating inflammatory diseases.

| Study | Model | Cytokine Inhibition (%) | Method |

|---|---|---|---|

| Brown et al., 2024 | LPS-stimulated macrophages | TNF-alpha: 75% IL-6: 65% | ELISA |

Neuroprotective Effects

The neuroprotective properties of indole derivatives have garnered attention in recent years. Research indicates that these compounds can protect neuronal cells from oxidative stress-induced damage, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.

The biological activity of 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cytokine Modulation : Inhibition of inflammatory cytokine production through the NF-kB signaling pathway.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.

Case Studies

Several case studies have explored the effects of this compound in vivo:

- Study on Tumor Growth Inhibition : In a xenograft model using human breast cancer cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Neuroprotection in Animal Models : In models of induced neurodegeneration, treatment with the compound improved cognitive function and reduced markers of oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide, and what reaction conditions are critical for yield optimization?

- Methodology : The synthesis typically involves coupling 2-(1H-indol-3-yl)-2-oxoacetic acid with 3,3,5-trimethylcyclohexylamine. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDC/HOBt or DCC in anhydrous DMF .

- Refluxing in acetic acid with sodium acetate as a base to facilitate amide bond formation .

- Critical Conditions :

- Maintain anhydrous conditions to prevent hydrolysis of intermediates.

- Optimize molar ratios (e.g., 1.2:1 amine-to-acid ratio) to minimize unreacted starting material.

- Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy :

- ¹H NMR : Identify indole protons (δ 7.0–7.5 ppm, aromatic) and cyclohexyl methyl groups (δ 0.8–1.2 ppm) .

- ¹³C NMR : Confirm carbonyl signals (amide C=O at δ ~165–170 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during structural confirmation?

- Methodology :

- Impurity Analysis : Use preparative HPLC to isolate byproducts and characterize them via MS/MS .

- Deuterium Exchange : Confirm labile protons (e.g., NH in indole) by comparing D₂O-shaken vs. standard NMR spectra .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex regions (e.g., cyclohexyl methyl groups) .

Q. What experimental design strategies mitigate limitations in bioactivity studies, such as compound degradation or matrix effects?

- Methodology :

- Stability Studies : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and quantify degradation via LC-MS over 24 hours .

- Matrix Controls : Include vehicle-only controls to account for solvent interference in biological assays .

- Replicate Design : Use triplicate measurements across independent experiments to reduce variability .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s indole and cyclohexyl moieties?

- Methodology :

- Analog Synthesis : Prepare derivatives with substitutions (e.g., halogenated indoles or varying cyclohexyl substituents) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins .

- Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups to assess potency changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.